Tarloxotinib Bromide

描述

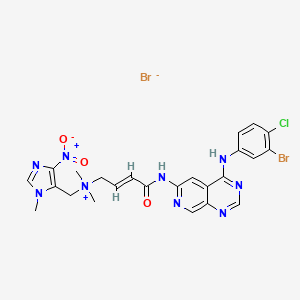

Structure

3D Structure of Parent

属性

IUPAC Name |

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIMVYUBWMMHJ-FXRZFVDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Br2ClN9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636180-98-7 | |

| Record name | Tarloxotinib bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636180987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TARLOXOTINIB BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y31FJ8K50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unlocking the Arsenal: A Technical Guide to Tarloxotinib Bromide's Mechanism of Action in Hypoxic Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Tarloxotinib Bromide, a novel hypoxia-activated prodrug, with a specific focus on its therapeutic activity in the challenging microenvironment of hypoxic tumors. By harnessing the unique physiological conditions of solid tumors, Tarloxotinib offers a targeted approach to inhibit key oncogenic signaling pathways while minimizing systemic toxicities. This document details the molecular activation, downstream signaling effects, and preclinical efficacy of Tarloxotinib, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism: Hypoxia-Activated Prodrug Approach

This compound is ingeniously designed as a prodrug that remains largely inactive in well-oxygenated, healthy tissues. Its activation is contingent on the low-oxygen conditions, or hypoxia, that are a hallmark of the microenvironment in most solid tumors.[1][2] This tumor-selective activation is the cornerstone of its therapeutic strategy, aiming to concentrate the active drug where it is most needed, thereby widening the therapeutic window and reducing off-target effects.[2][3]

The conversion of the inactive prodrug, Tarloxotinib, to its potent, active metabolite, Tarloxotinib-E , is a process of one-electron reduction that occurs under hypoxic conditions.[4] This bioactivation leads to the fragmentation of the prodrug molecule and the release of Tarloxotinib-E, an irreversible pan-HER tyrosine kinase inhibitor.[2][5] This targeted release mechanism is designed to spare normal tissues from the potent effects of the active drug, which is particularly advantageous in minimizing toxicities associated with the inhibition of wild-type Epidermal Growth Factor Receptor (EGFR).[2]

Caption: Activation of this compound in Hypoxic vs. Normoxic Environments.

Downstream Signaling Pathways and Cellular Effects

Once activated within the tumor, Tarloxotinib-E exerts its anti-cancer effects by irreversibly inhibiting multiple members of the ErbB (or HER) family of receptor tyrosine kinases, including EGFR, HER2, and HER4.[2][5] These receptors are critical drivers of cell proliferation, survival, and differentiation, and their aberrant activation is a common feature in many cancers.

Tarloxotinib-E has been shown to potently inhibit the phosphorylation and activation of EGFR and HER2, as well as HER2/HER3 heterodimers.[2] This blockade of receptor activation leads to the suppression of downstream signaling cascades, most notably the PI3K/AKT and MAPK (ERK) pathways. The inhibition of these pathways ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells that are dependent on HER-family signaling.[2]

References

- 1. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Chemical Structure of Tarloxotinib Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tarloxotinib Bromide, also known as TH-4000, is a clinical-stage, hypoxia-activated prodrug designed as a potent and irreversible pan-HER kinase inhibitor. Its unique mechanism of action, which involves selective activation within the hypoxic tumor microenvironment, offers a promising therapeutic window for treating various solid tumors driven by the ErbB family of receptor tyrosine kinases. This technical guide provides a comprehensive overview of the chemical synthesis, structure, and mechanism of action of this compound, along with its targeted signaling pathways and relevant clinical data.

Chemical Structure and Properties

This compound is the bromide salt of the Tarloxotinib cation. The chemical structure is characterized by a pyrido[3,4-d]pyrimidine core, which is a common scaffold for kinase inhibitors. This core is substituted with a 3-bromo-4-chloroanilino group at the C4 position and a reactive acrylamide "warhead" at the C6 position, which is crucial for its irreversible binding to the target kinases. The hypoxia-activated moiety is a 1-methyl-4-nitro-1H-imidazol-5-yl group attached via a linker to the acrylamide.

Chemical Structure:

-

IUPAC Name: [(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(1-methyl-4-nitro-1H-imidazol-5-yl)methyl]azanium bromide[1]

-

Molecular Formula: C₂₄H₂₄BrClN₉O₃⁺ · Br⁻

-

Molecular Weight: 681.77 g/mol [2]

| Property | Value | Reference |

| Molecular Formula (cation) | C₂₄H₂₄BrClN₉O₃⁺ | [3] |

| Molecular Weight (cation) | 601.86 g/mol | [3] |

| Charge | +1 | [3] |

| Stereochemistry | Achiral | [2] |

| Physical Description | Solid powder |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core pyrido[3,4-d]pyrimidine scaffold, followed by the introduction of the various substituents and finally, the formation of the quaternary ammonium salt. While a detailed, step-by-step protocol from a single source is not publicly available, a plausible synthetic route can be constructed based on patent literature and known synthetic methodologies for similar compounds.

The final step in the synthesis of this compound involves the quaternization of a tertiary amine precursor with 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole. This reaction forms the quaternary ammonium salt which is the prodrug form.

Experimental Protocol for Quaternization (General Procedure)

This protocol is based on a similar reaction described for the synthesis of other quaternary ammonium salt prodrugs.

-

Dissolution: The tertiary amine precursor, N-(4-((3-bromo-4-chlorophenyl)amino)pyrido[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-enamide, is dissolved in a suitable aprotic solvent such as chloroform (CHCl₃) or dimethylformamide (DMF).

-

Addition of Alkylating Agent: To this solution, 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole is added.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the quaternization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound as a solid.

Synthesis Workflow

References

Tarloxotinib Bromide: A Hypoxia-Activated Prodrug for Targeted Cancer Therapy

An In-Depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tarloxotinib Bromide represents a novel strategy in precision oncology, functioning as a hypoxia-activated prodrug (HAP) designed to selectively deliver a potent pan-ErbB tyrosine kinase inhibitor to the tumor microenvironment.[1] Solid tumors frequently exhibit regions of significant hypoxia, a feature that is exploited by Tarloxotinib to achieve tumor-specific activation.[2][3] The prodrug itself, Tarloxotinib, is relatively inert and engineered to limit systemic exposure and associated toxicities.[4][5] Within the low-oxygen environment of a tumor, it undergoes enzymatic reduction and fragmentation to release its active metabolite, Tarloxotinib-E.[4][6]

Tarloxotinib-E is a potent, irreversible, covalent inhibitor of the HER (ErbB) family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4.[2][4] This targeted inhibition blocks key downstream signaling pathways, such as PI3K/AKT and MAPK, leading to suppressed cell proliferation and induction of apoptosis in cancer cells with activating mutations in EGFR, HER2, or those driven by NRG1 fusions.[4][7] Preclinical and clinical studies have demonstrated that this tumor-selective activation results in a higher concentration of the active drug in tumor tissue compared to normal tissues like plasma and skin, potentially widening the therapeutic window and minimizing dose-limiting toxicities, such as rash and diarrhea, commonly associated with systemic EGFR inhibitors.[3][7][8]

Clinical development has primarily focused on non-small cell lung cancer (NSCLC) with specific genetic alterations, such as EGFR exon 20 insertion mutations and HER2-activating mutations, for which effective and well-tolerated therapies are needed.[9][10] While showing promise in these populations, trials in other cancers like squamous cell carcinoma of the head, neck, and skin have not demonstrated meaningful clinical benefit.[11] This guide provides a comprehensive technical overview of this compound, detailing its mechanism, preclinical and clinical data, and the experimental protocols used in its evaluation.

Core Mechanism of Action

Tarloxotinib is designed as a prodrug that remains largely inactive in well-oxygenated, normal tissues.[3] Its structure includes a 4-nitroimidazole "trigger" moiety appended to the active kinase inhibitor.[12] This trigger renders the molecule a substrate for one-electron reductases that are overexpressed in hypoxic conditions.

Hypoxia-Activated Cleavage

In the hypoxic tumor microenvironment (typically <1% O₂), one-electron oxidoreductases reduce the nitro group of the trigger moiety, forming a nitro radical anion.[5][6] In the absence of oxygen, which would otherwise re-oxidize this radical, a series of fragmentation reactions occurs. This process cleaves the trigger from the active drug, releasing the neutral, cell-permeable effector molecule, Tarloxotinib-E.[6][12] The prodrug itself possesses a permanent positive charge, which limits its ability to cross cell membranes, thereby minimizing activity in normoxic tissues.[4]

Inhibition of HER/ErbB Signaling

Once released, Tarloxotinib-E acts as a pan-HER kinase inhibitor. It forms a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to irreversible inhibition.[2] This action blocks the phosphorylation and activation of these receptors and their heterodimers (e.g., HER2/HER3), thereby inhibiting downstream signaling cascades critical for tumor cell growth and survival, including the PI3K/AKT and RAS/MAPK pathways.[4][8]

Preclinical Data

In Vitro Efficacy

Tarloxotinib-E has demonstrated potent activity against a range of patient-derived cancer models harboring oncogenic alterations in the ErbB family.[4] Under normoxic conditions, the prodrug (Tarloxotinib) shows significantly less activity.[4] Tarloxotinib-E effectively inhibits the phosphorylation of EGFR, HER2, and HER3 and downstream effectors like pAKT and pERK1/2.[4] In growth inhibitory assays, Tarloxotinib-E was shown to be more potent than erlotinib and afatinib in some wild-type EGFR cell lines and demonstrated potent efficacy against various HER2-mutant cell lines.[2][13]

Table 1: In Vitro Potency (IC₅₀) of Tarloxotinib-E vs. Other TKIs in HER2-Mutant Models

| Cell Line | HER2 Mutation | Tarloxotinib-E (nM) | Poziotinib (nM) | Afatinib (nM) | Osimertinib (nM) | Pyrotinib (nM) |

|---|---|---|---|---|---|---|

| Ba/F3 | A775_G776insYVMA | < 5 | < 5 | 10.6 | 13.9 | 7.9 |

| Ba/F3 | G776delinsVC | < 5 | < 5 | 11.2 | 14.8 | 8.8 |

| Ba/F3 | P780_Y781insGSP | < 5 | < 5 | 10.3 | 12.8 | 7.6 |

| H1781 | A775_G776insYVMA | < 5 | < 5 | 12.4 | 14.5 | 8.5 |

Data synthesized from in vitro studies.[13]

In Vivo Efficacy and Pharmacokinetics

In multiple murine xenograft models, including those derived from patients with EGFR exon 20 insertions, HER2 mutations, and NRG1 fusions, Tarloxotinib treatment led to significant tumor growth inhibition or regression.[8][14] Pharmacokinetic analyses are a cornerstone of the prodrug's validation, consistently showing that the active metabolite, Tarloxotinib-E, achieves markedly higher concentrations in tumor tissue compared to plasma or skin.[4][7] This differential distribution supports the hypothesis of a widened therapeutic index.[15]

Table 2: Summary of Key Preclinical In Vivo Studies

| Cancer Model | Genetic Alteration | Treatment | Outcome | Citation |

|---|---|---|---|---|

| CUTO14, CUTO17 Xenografts | EGFR ex20ins | Tarloxotinib (26 or 48 mg/kg, weekly) | Significant tumor growth inhibition | [14] |

| H1781, Calu-3 Xenografts | HER2 ex20ins, HER2 amp | Tarloxotinib (26 or 48 mg/kg, weekly) | Significant tumor growth inhibition | [14] |

| OV-10-0050 PDX Model | CLU-NRG1 Fusion | Tarloxotinib (48 mg/kg, weekly) | Tumor growth inhibition | [14] |

| SCCHN/SCCS PDX & CDX | EGFR/HER Pathway | Tarloxotinib (Human MTD equivalent) | Tumor growth inhibition, shutdown of p-EGFR |[16] |

Clinical Development and Efficacy

Tarloxotinib has been evaluated in several clinical trials across different cancer types. Phase 1 trials established a maximum tolerated dose (MTD) of 150 mg/m² administered intravenously once weekly.[4]

Table 3: Overview of Major Clinical Trials for Tarloxotinib

| Trial ID | Phase | Patient Population | Status (as of late 2023) |

|---|---|---|---|

| NCT03805841 (RAIN-701) | 2 | NSCLC with EGFR ex20ins or HER2-activating mutations; other solid tumors with NRG1/ERBB fusions | Completed[17] |

| NCT02449681 | 2 | Recurrent/Metastatic Squamous Cell Carcinoma of Head & Neck (HNSCC) or Skin (CSCC) | Completed[11] |

| NCT02454842 | 2 | EGFR-mutant, T790M-negative NSCLC after TKI progression | Terminated |

| NCT05313009 | 1b/2 | KRAS G12C-mutated unresectable or metastatic NSCLC (in combination with Sotorasib) | Active, not recruiting[18] |

Efficacy in NSCLC and Other Solid Tumors

The Phase 2 RAIN-701 study (NCT03805841) provided key proof-of-concept for Tarloxotinib.[4] In a cohort of NSCLC patients with HER2-activating mutations, an objective response rate (ORR) of 44% (4 out of 9 patients) was observed.[10] A particularly dramatic clinical response was documented in a patient with a lung adenocarcinoma harboring a HER2 exon 20 p.A775_G776insYVMA mutation, validating the drug's mechanism of action in a clinical setting.[4][7]

Efficacy in Head & Neck and Skin Cancers

In contrast, the Phase 2 trial in patients with recurrent or metastatic HNSCC or CSCC (NCT02449681) did not meet its primary endpoint.[11] The study reported an objective response rate of only 3% (1 partial response in a CSCC patient) and concluded that Tarloxotinib did not provide a clinically meaningful benefit for this patient population.[11] The median progression-free survival was 2.0 months, and the median overall survival was 5.7 months.[11]

Mechanisms of Resistance

As with other targeted therapies, acquired resistance is a significant challenge. In vitro studies have identified potential mechanisms of resistance to Tarloxotinib-E. By exposing cell lines with EGFR exon 20 insertions to the drug over time, secondary mutations in EGFR, specifically T790M or C797S, were identified.[5] Similarly, in HER2-mutant models, a secondary C805S mutation in HER2 and overexpression of HER3 have been implicated as mechanisms of acquired resistance.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following protocols are synthesized from published studies on Tarloxotinib.

Cell Culture and Reagents

-

Cell Lines: Patient-derived cell lines (e.g., CUTO14, H1781) and established lines (e.g., Calu-3) harboring EGFR exon 20 insertions, HER2 mutations, or NRG1 fusions were used.[4] Ba/F3 pro-B cells were engineered to express various HER2 mutations.[13]

-

Culture Conditions: Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[4]

-

Compounds: this compound and its active form, Tarloxotinib-E, were synthesized. Other TKIs like afatinib, gefitinib, and osimertinib were obtained from commercial sources for comparison.[4]

Immunoblotting

-

Cells were seeded and allowed to adhere overnight.

-

Treatment with indicated doses of TKIs (e.g., afatinib, gefitinib, osimertinib, Tarloxotinib-E) was carried out for a specified duration (e.g., 2 hours).[4]

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and incubated with primary antibodies against p-EGFR, p-HER2, p-HER3, p-AKT, p-ERK1/2, and total protein counterparts, followed by incubation with HRP-conjugated secondary antibodies.

-

Blots were developed using an enhanced chemiluminescence (ECL) substrate and imaged.[4]

Cell Proliferation and Apoptosis Assays

-

Proliferation: Cell viability was assessed using assays like CellTiter-Glo® Luminescent Cell Viability Assay. Cells were treated with serial dilutions of the drugs for 72 hours before measuring ATP content as an indicator of viability. IC₅₀ values were calculated using non-linear regression analysis.

-

Apoptosis: Apoptosis induction was measured by quantifying caspase 3/7 activation using a luminescent assay (Caspase-Glo® 3/7). Cells were treated with 1 µmol/L of the indicated TKIs for 12, 24, or 48 hours.[4]

Animal (Xenograft) Studies

-

Ethics: All animal studies were conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[4]

-

Implantation: Nude mice were subcutaneously implanted in the flank with cancer cells (e.g., 3 x 10⁶ cells) resuspended in a 1:1 mixture of media and Matrigel.[4]

-

Treatment: When tumors reached a volume of 0.15–0.25 cm³, mice were randomized into treatment groups (e.g., vehicle, Tarloxotinib, afatinib). Tarloxotinib was typically administered once weekly via intraperitoneal (i.p.) or intravenous (i.v.) injection.[14]

-

Monitoring: Tumor volume was monitored regularly using caliper measurements (Volume = 0.5 x length x width²). Body weight was monitored as a measure of toxicity.[8][14]

Hypoxia Measurement

-

Pimonidazole Staining: To measure hypoxia in xenograft models, mice were injected with pimonidazole, a 2-nitroimidazole compound that binds to thiol-containing proteins in hypoxic cells. Tumors were then excised, sectioned, and stained with an anti-pimonidazole antibody for immunohistochemical analysis.[4]

-

PET Imaging: In clinical trials and some preclinical models, the PET imaging agent [18F]-HX4 has been used to non-invasively assess hypoxic tumor volume at baseline and after treatment.[3][16]

Conclusion

This compound is a rationally designed hypoxia-activated prodrug that has validated the novel approach of exploiting the tumor microenvironment to achieve targeted delivery of a potent pan-HER inhibitor.[4][7] This strategy concentrates the active drug, Tarloxotinib-E, within tumors, offering a potential improvement in the therapeutic index over conventional, systemically active TKIs.[8] Clinical data has provided strong proof-of-concept for its efficacy in NSCLC patients with specific HER2-activating mutations, a population with high unmet medical need.[10] However, its lack of efficacy in other cancer types, such as HNSCC, underscores the importance of patient selection based on both the presence of targetable HER family alterations and potentially the degree of tumor hypoxia.[11] Ongoing research into mechanisms of resistance and potential combination therapies, including with immune checkpoint inhibitors, will further define the clinical utility of this innovative therapeutic agent.[18][19]

References

- 1. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 1stoncology.com [1stoncology.com]

- 4. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Press Release: Rain Therapeutics Announces First Patient Dosed in Phase 2 Trial of Tarloxotinib for the Treatment of Non-Small-Cell Lung Cancer with EGFR Exon 20 Insertion or HER2-Activating Mutations [rainoncology.com]

- 10. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]

- 11. A phase II study of tarloxotinib (a hypoxia activated prodrug of a pan-erb tyrosine kinase inhibitor) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck or skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ascopubs.org [ascopubs.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Facebook [cancer.gov]

- 19. biorxiv.org [biorxiv.org]

The Hypoxia-Activated Prodrug Tarloxotinib Bromide (TH-4000): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tarloxotinib Bromide (formerly TH-4000) is a novel, hypoxia-activated prodrug designed as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This document provides a comprehensive technical guide on the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. By leveraging the hypoxic microenvironment characteristic of many solid tumors, this compound was developed to selectively deliver its potent tyrosine kinase inhibitor (TKI) payload to cancer cells, thereby minimizing systemic toxicities associated with conventional EGFR/HER2 inhibitors. This guide includes detailed summaries of key experimental data, methodologies for pivotal preclinical and clinical studies, and visualizations of the underlying biological pathways and experimental workflows.

Introduction and Rationale

The development of tyrosine kinase inhibitors targeting the EGFR/HER2 signaling pathways has been a significant advancement in oncology. However, dose-limiting toxicities, such as skin rash and diarrhea, often restrict their therapeutic window.[1] Many solid tumors exhibit regions of hypoxia (low oxygen), a microenvironment that is associated with aggressive disease and resistance to conventional therapies.[2][3][4] this compound was engineered to exploit this tumor-specific feature.[4][5]

Developed by Threshold Pharmaceuticals and licensed from the University of Auckland, this compound is a prodrug that remains largely inactive in well-oxygenated tissues.[4][5] Upon encountering the hypoxic conditions within a tumor, the prodrug undergoes bioreductive cleavage, releasing its active effector molecule, a potent, irreversible pan-ErbB tyrosine kinase inhibitor.[1][2][6] This targeted activation mechanism aims to concentrate the therapeutic agent at the tumor site, enhancing its anti-cancer activity while mitigating systemic adverse effects.[1]

Mechanism of Action

This compound's mechanism of action is a multi-step process initiated by the unique tumor microenvironment.

-

Hypoxia-Induced Activation: The core of this compound's design is a hypoxia-sensitive 2-nitroimidazole trigger. In low-oxygen environments, this trigger is reduced by intracellular reductases, leading to the fragmentation of the prodrug.

-

Release of the Effector Molecule: This fragmentation unmasks the active tyrosine kinase inhibitor, referred to as TH-4000E or Tarloxotinib-Effector.[1][7]

-

Irreversible EGFR/HER2 Inhibition: Tarloxotinib-Effector is a potent, covalent inhibitor of EGFR (ErbB1) and HER2 (ErbB2), and also shows activity against other HER family members.[1][2][6][7] It forms an irreversible bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their kinase activity.

-

Downstream Signaling Inhibition: By blocking EGFR and HER2 phosphorylation, Tarloxotinib-Effector effectively shuts down downstream signaling pathways critical for cancer cell proliferation, survival, and growth, including the PI3K/AKT and MAPK/ERK pathways.

Preclinical Development

In Vitro Studies

A series of in vitro experiments were conducted to characterize the activity and selectivity of this compound and its active effector molecule.

Data Summary

| Cell Line | Cancer Type | Target Mutation | IC50 (Tarloxotinib-E) (nM) | Reference |

| CUTO14 | NSCLC | EGFR exon 20 insertion | ~10-50 | [2] |

| CUTO17 | NSCLC | EGFR exon 20 insertion | ~10-50 | [2] |

| CUTO18 | NSCLC | EGFR exon 20 insertion | ~10-50 | [2] |

| H1781 | NSCLC | HER2 exon 20 insertion | ~50-100 | [2] |

| H2170 | NSCLC | HER2 amplification | ~50-100 | [2] |

| Calu-3 | NSCLC | HER2 amplification | ~50-100 | [2] |

| MDA-MB-175VIII | Breast Cancer | DOC4-NRG1 fusion | ~100-200 | [2] |

| BT-474 | Breast Cancer | HER2+ | Potent Inhibition | [7] |

| SK-BR-3 | Breast Cancer | HER2+ | Potent Inhibition | [7] |

| HCC-1954 | Breast Cancer | HER2+ | Potent Inhibition | [7] |

| JIMT-1 | Breast Cancer | HER2+ | Potent Inhibition | [7] |

Experimental Protocols

-

Cell Proliferation (MTS) Assay:

-

Cancer cell lines were seeded in 96-well plates at a density of 2 x 10³ cells per well and allowed to adhere overnight.

-

Cells were treated with serial dilutions of this compound or Tarloxotinib-Effector for 72 hours under normoxic conditions.

-

Cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's instructions.

-

Absorbance was measured at 490 nm, and IC50 values were calculated using GraphPad Prism software.[2]

-

-

Apoptosis Assay:

-

Cells were seeded in 96-well plates as described for the proliferation assay.

-

Following treatment with the indicated inhibitors, the IncuCyte Caspase-3/7 Green Apoptosis Assay reagent was added.

-

Plates were imaged every 4 hours for up to 4 days using the IncuCyte ZOOM system to monitor apoptosis in real-time.[2]

-

-

Western Blotting for Phosphoprotein Analysis:

-

Cells were treated with inhibitors for the specified duration.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Membranes were blocked and incubated with primary antibodies against phosphorylated and total EGFR, HER2, HER3, AKT, and ERK.

-

Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence detection system.

-

In Vivo Studies

The anti-tumor efficacy of this compound was evaluated in various xenograft models.

Data Summary

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| PC9 (WT/Δ19 EGFR) | NSCLC | 15 mg/kg, weekly, IP | Tumor regression; overcame erlotinib resistance | [2] |

| HCC827 (Δ19 EGFR) | NSCLC | 15 mg/kg, weekly, IP | Tumor regression | |

| CUTO14 | NSCLC | 48 mg/kg, weekly, IP | Tumor growth inhibition | [2] |

| H1781 | NSCLC | 48 mg/kg, weekly, IP | Tumor growth inhibition | [2] |

| OV-10-0050 (NRG1 fusion) | Ovarian Cancer | 48 mg/kg, weekly, IP | Near complete response | [2] |

| HER2+ Breast Cancer Models | Breast Cancer | 50 mg/kg | Effective tumor suppression with reduced liver damage | [7] |

| SCCHN/SCCS PDX & CDX | Head & Neck/Skin | 150 mg/m² human equivalent dose | Efficacious, with marked shutdown of p-EGFR | [7] |

Experimental Protocols

-

Xenograft Tumor Models:

-

Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into the flanks of immunodeficient mice.

-

When tumors reached a predetermined volume, mice were randomized into treatment and control groups.

-

This compound was administered, typically via intraperitoneal (IP) injection, at specified doses and schedules.[2]

-

Tumor volumes and body weights were measured regularly throughout the study.

-

At the end of the study, tumors were excised for pharmacodynamic and biomarker analysis.

-

-

Pharmacokinetic Analysis:

-

Following administration of this compound, blood and tumor tissue samples were collected at various time points.

-

Concentrations of the prodrug and its active effector molecule were quantified using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[2]

-

Pharmacokinetic parameters such as Cmax, AUC, and half-life were calculated.

-

Clinical Development

This compound has been investigated in several Phase 2 clinical trials across different cancer types.

Key Clinical Trials

Data Summary

| Trial ID | Patient Population | Phase | Key Endpoints | Dosing Regimen | Status | Reference |

| NCT02454842 | EGFR-mutant, T790M-negative NSCLC progressing on a TKI | 2 | Objective Response Rate (ORR), Progression-Free Survival (PFS) | 150 mg/m² IV weekly | Completed | [5][6] |

| NCT02449681 | Recurrent/metastatic squamous cell carcinoma of head & neck (SCCHN) or skin (SCCS) | 2 | ORR | 150 mg/m² IV weekly | Completed | [4] |

| RAIN-701 (NCT03805841) | NSCLC with EGFR exon 20 or HER2-activating mutations; solid tumors with NRG1/HER fusions | 2 | ORR | 150 mg/m² IV weekly | Terminated | [8] |

| NCT03743350 | NSCLC with Exon 20 or HER2-activating mutations | - | - | - | - | [9] |

Clinical Efficacy and Safety

-

NSCLC (EGFR exon 20 insertion and HER2-activating mutations): In the RAIN-701 trial, Tarloxotinib demonstrated anti-tumor activity.[10] For patients with EGFR exon 20 insertions, 55% achieved stable disease.[10] In the HER2-activating mutation cohort, the disease control rate was 66% (22% partial response, 44% stable disease).[10]

-

SCCHN and SCCS: The trial in squamous cell carcinomas did not demonstrate clinically meaningful benefit, with an objective response rate of 3%.

-

Safety Profile: Across studies, Tarloxotinib was generally well-tolerated.[10] The most common treatment-related adverse events were dose-dependent and included rash, QT prolongation, nausea, infusion reactions, vomiting, and diarrhea.[6][10] Notably, the incidence of severe rash and diarrhea, common toxicities of systemic EGFR inhibitors, was low.[10]

Experimental Protocols (Clinical Trial Design)

-

Patient Selection: Eligible patients were enrolled based on specific tumor histology and molecular characteristics (e.g., EGFR/HER2 mutation status) and had typically progressed on prior lines of therapy.

-

Treatment Administration: this compound was administered as a 1-hour intravenous infusion, typically on a weekly schedule (Days 1, 8, 15, and 22 of a 28-day cycle).[5][6]

-

Efficacy Evaluation: Tumor responses were assessed according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

-

Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion

This compound represents a sophisticated approach to cancer therapy, leveraging the unique biology of the tumor microenvironment to achieve targeted drug delivery. The extensive preclinical data demonstrated its hypoxia-dependent activation and potent inhibition of EGFR and HER2 signaling pathways, leading to significant anti-tumor activity in a variety of cancer models. While clinical development has shown mixed results, the promising activity in specific molecularly defined patient populations, such as those with HER2-activating mutations, underscores the potential of this hypoxia-activated prodrug strategy. The development of this compound provides a valuable case study in the design and evaluation of tumor-targeted cancer therapeutics. Although the global highest R&D status is currently listed as discontinued, the principles behind its design continue to inform the development of next-generation targeted therapies.[7]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. A phase II study of tarloxotinib (a hypoxia activated prodrug of a pan-erb tyrosine kinase inhibitor) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck or skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of biomarkers to guide the clinical development of this compound, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. pnas.org [pnas.org]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to Tarloxotinib-E: The Active Metabolite of Tarloxotinib Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tarloxotinib-E, the active metabolite of the hypoxia-activated prodrug Tarloxotinib Bromide. It details the mechanism of action, pharmacokinetics, metabolism, and clinical and preclinical efficacy of this potent pan-HER kinase inhibitor.

Introduction

This compound is a novel, hypoxia-activated prodrug designed for targeted cancer therapy.[1] In the low-oxygen (hypoxic) environment characteristic of solid tumors, it is converted to its active metabolite, Tarloxotinib-E.[1][2] This active form is a potent, covalent, and irreversible pan-ErbB tyrosine kinase inhibitor that targets EGFR, HER2, and HER4.[1][3] This targeted activation mechanism is intended to concentrate the therapeutic agent within the tumor microenvironment, thereby minimizing systemic toxicities associated with the inhibition of wild-type EGFR in healthy tissues.[1][4] Tarloxotinib has been investigated in clinical trials for non-small cell lung cancer (NSCLC) and other solid tumors harboring EGFR exon 20 insertions, HER2-activating mutations, or NRG1 fusions.[1][5][6]

Mechanism of Action

Tarloxotinib's innovative design exploits the hypoxic nature of many tumors.[1][2] The prodrug, which has a permanent positive charge, is less able to enter cells.[1] Under hypoxic conditions, a one-electron reduction of the nitroimidazole trigger on tarloxotinib occurs, a process facilitated by metalloreductases such as STEAP4.[7][8] This reduction leads to the fragmentation of the prodrug and the release of the neutral, cell-permeable "warhead," Tarloxotinib-E.[1][7] In normoxic (normal oxygen) tissues, the nitro radical anion intermediate is rapidly re-oxidized, regenerating the inactive prodrug and preventing the release of Tarloxotinib-E.[1]

Once activated, Tarloxotinib-E irreversibly binds to and inhibits the kinase activity of HER family members, including EGFR, HER2, and HER4.[1][3] This action blocks the phosphorylation and activation of these receptors and their downstream signaling pathways, namely the MAPK (pERK1/2) and PI3K/AKT (pAKT) pathways, which are critical for cancer cell proliferation and survival.[1][3]

Figure 1: Tarloxotinib activation and downstream signaling pathway.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have confirmed the tumor-selective accumulation of Tarloxotinib-E.[1] In murine xenograft models, significantly higher concentrations of the active metabolite were found in tumor tissue compared to plasma or skin.[1][4] This differential distribution is key to the drug's therapeutic window, aiming to maximize anti-tumor efficacy while minimizing off-target toxicities.[1] For instance, one study showed that in healthy, high-oxygen tissues, the half-life of tarloxotinib was about one hour, whereas in low-oxygen tumor tissues, it was approximately 80 hours.[2]

Table 1: Pharmacokinetic Profile of Tarloxotinib and Tarloxotinib-E in a PDX Mouse Model

| Tissue | Time Point | Tarloxotinib Conc. (Mean ± SEM) | Tarloxotinib-E Conc. (Mean ± SEM) |

|---|---|---|---|

| Tumor | 2 hours | 11.0 ± 1.5 µM | 1.5 ± 0.2 µM |

| 24 hours | 1.5 ± 0.3 µM | 1.8 ± 0.3 µM | |

| 168 hours | < 0.1 µM | 0.5 ± 0.1 µM | |

| Skin | 2 hours | 2.0 ± 0.5 µM | < 0.1 µM |

| 24 hours | < 0.1 µM | < 0.1 µM | |

| 168 hours | < 0.1 µM | < 0.1 µM | |

| Blood | 2 hours | 4.0 ± 0.8 µM | < 0.1 µM |

| 24 hours | < 0.1 µM | < 0.1 µM | |

| 168 hours | < 0.1 µM | < 0.1 µM |

Data derived from graphical representation in a preclinical study.[9]

Figure 2: Experimental workflow for pharmacokinetic analysis.

Preclinical Efficacy

In Vitro Studies

Tarloxotinib-E has demonstrated potent activity against a range of cancer cell lines with HER-family oncogenes.[1] It effectively inhibits cell signaling and proliferation in models with EGFR exon 20 insertion mutations, HER2 (ERBB2) mutations and amplification, and NRG1 fusions.[1][4] In growth inhibitory assays, Tarloxotinib-E showed significantly greater potency than its prodrug form under normoxic conditions and was comparable or superior to other TKIs like afatinib, osimertinib, and poziotinib in certain HER2-mutant models.[10][11] For instance, the IC50 values of Tarloxotinib-E for HER2-mutant Ba/F3 cells were less than 5 nM.[10] Furthermore, the IC50 for the inactive prodrug (tarloxotinib) against wild-type HER2 was found to be over 72 to 800 times higher than that of the active Tarloxotinib-E against mutant cells, indicating a wide therapeutic window.[7][10]

Table 2: In Vitro IC50 Values (nM) for Cell Proliferation

| Cell Line | Oncogenic Driver | Tarloxotinib-E (Active) | Tarloxotinib (Prodrug) | Afatinib | Osimertinib | Poziotinib |

|---|---|---|---|---|---|---|

| EGFR Exon 20 | ||||||

| CUTO14 | EGFR ex20ins | 8.8 | >3000 | 18 | 100 | - |

| CUTO17 | EGFR ex20ins | 1.8 | >3000 | 10 | 100 | - |

| CUTO18 | EGFR ex20ins | 1.0 | >3000 | 10 | 100 | - |

| Ba/F3 | A763_Y764insFQEA | 1.1 | 180 | 3.3 | 29 | 0.4 |

| Ba/F3 | V769_D770insASV | 0.8 | 130 | 1.6 | 21 | 0.4 |

| HER2 Mutant | ||||||

| H1781 | HER2 ex20ins | 2.5 | 400 | 11 | 100 | - |

| Ba/F3 | A775_G776insYVMA | 1.0 | 180 | 1.6 | 13 | 0.9 |

| Ba/F3 | G778_P780dup | 1.1 | 180 | 1.9 | 15 | 1.0 |

| NRG1 Fusion | ||||||

| MDA-MB-175vII | DOC4-NRG1 | 11 | >3000 | 10 | 100 | - |

Data compiled from multiple preclinical studies.[1][7][10]

In Vivo Studies

In vivo studies using murine xenograft models of various patient-derived tumors have shown that tarloxotinib administration leads to significant tumor growth inhibition and, in some cases, complete tumor regression.[1][8] For example, in an NRG1 ovarian cancer patient-derived xenograft model, a 48 mg/kg dose of tarloxotinib resulted in a 100% reduction in tumor size compared to a 150% increase in the control group.[8] These preclinical results validate the hypoxia-activated prodrug strategy, demonstrating its ability to translate into anti-tumor activity in a living system.[1]

Figure 3: General experimental workflow for in vitro efficacy studies.

Clinical Studies

The RAIN-701 (NCT03805841) trial was a Phase 2, open-label, single-arm study evaluating the efficacy and safety of tarloxotinib in patients with advanced NSCLC.[5][6][12] The study included separate cohorts for patients with EGFR exon 20 insertion mutations and those with HER2-activating mutations who had progressed on prior therapies.[5][13]

Results presented from this trial indicated that tarloxotinib demonstrated anti-tumor activity and was generally well-tolerated.[14] In the EGFR exon 20 cohort, over half of the patients achieved stable disease.[14] In the HER2-activating mutation cohort, two-thirds of patients achieved either a partial response or stable disease.[14] The safety profile was notable for low rates of severe rash and diarrhea, common dose-limiting toxicities for systemic EGFR inhibitors.[14]

Table 3: Clinical Trial Data (RAIN-701, NCT03805841)

| Parameter | EGFR Exon 20 Insertion Cohort | HER2-Activating Mutation Cohort | Overall (N=23) |

|---|---|---|---|

| Efficacy | |||

| Objective Response Rate (ORR) | - | 44% (4/9) | - |

| Stable Disease | 55% (6/11) | - | - |

| Disease Control Rate (DCR) | - | 66% | - |

| Common Treatment-Emergent Adverse Events (TEAEs, >20%) | |||

| Prolonged QTc | - | - | 60.9% |

| Rash | - | - | 43.5% |

| Nausea | - | - | 21.7% |

| Diarrhea | - | - | 21.7% |

| Grade ≥3 TEAEs | |||

| Prolonged QTc | - | - | 34.8% |

| Rash | - | - | 4.3% |

| Diarrhea | - | - | 4.3% |

Data compiled from clinical trial reports and presentations.[7][10][14]

Mechanisms of Acquired Resistance

As with other targeted therapies, acquired resistance to Tarloxotinib-E is a potential challenge. In vitro studies have identified several mechanisms. In models with HER2 mutations, a secondary C805S mutation in HER2 was identified as a resistance mechanism.[10] Additionally, overexpression of HER3, leading to reactivation of downstream signaling, was found to confer resistance in H1781 cells.[10][15] For EGFR exon 20 insertion mutations, acquired resistance was associated with the development of secondary T790M or C797S mutations, depending on the specific original mutation.[7]

Experimental Protocols

Growth Inhibitory (MTS) Assay

Cancer cells were seeded in 96-well plates and allowed to adhere.[1][11] They were then treated with various concentrations of Tarloxotinib-E, the prodrug, or other TKIs for 72 hours.[1][11] Cell viability was assessed using a colorimetric assay, such as the Cell Counting Kit-8 (MTS) reagent, according to the manufacturer's protocol.[7] Absorbance was measured, and the half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[10]

Immunoblotting (Western Blot)

Cells were treated with specified doses of the drugs for a short duration (e.g., 2 hours).[1][3] Following treatment, cells were lysed, and protein concentrations were determined.[3] Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total forms of EGFR, HER2, AKT, and ERK1/2.[1][3] Detection was performed using secondary antibodies and a chemiluminescence system.[3]

Establishment of Resistant Clones

To study acquired resistance, parental cell lines (e.g., Ba/F3 with HER2 or EGFR mutations) were cultured with N-ethyl-N-nitrosourea (ENU) to induce random mutagenesis.[7][10] Alternatively, cells were subjected to chronic, escalating exposure to Tarloxotinib-E.[10] Clones capable of growing in the presence of high concentrations of the drug were isolated and expanded for further analysis to identify resistance mechanisms.[7][10]

Pharmacokinetic Analysis

After a single intravenous dose of tarloxotinib to tumor-bearing mice, blood, tumor, and skin samples were collected at various time points (e.g., 2, 24, and 168 hours).[1][9] The concentrations of both tarloxotinib and Tarloxotinib-E in the collected tissues were then measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Conclusion

Tarloxotinib-E is a potent, irreversible pan-HER kinase inhibitor that is selectively generated from its prodrug, this compound, within the hypoxic tumor microenvironment.[1] This innovative approach has demonstrated significant preclinical efficacy against a range of cancers driven by EGFR exon 20 insertions, HER2 mutations, and NRG1 fusions, by effectively inhibiting critical downstream signaling pathways.[1][4] Pharmacokinetic data confirms the preferential accumulation of Tarloxotinib-E in tumors, providing a mechanistic basis for its improved therapeutic window.[1][4] Clinical data, while preliminary, has shown encouraging anti-tumor activity and a manageable safety profile, particularly with regard to common EGFR TKI-related toxicities.[14] The identification of potential resistance mechanisms, such as secondary mutations in HER2 and EGFR, provides a roadmap for future research and the development of subsequent therapeutic strategies.[7][10] Tarloxotinib-E represents a promising targeted therapy that validates the novel mechanism of a hypoxia-activated prodrug in a clinical setting.[1]

References

- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Will tarloxotinib finally break the HER2 barrier in lung cancer? - ecancer [ecancer.org]

- 3. researchgate.net [researchgate.net]

- 4. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 6. Press Release: Rain Therapeutics Announces First Patient Dosed in Phase 2 Trial of Tarloxotinib for the Treatment of Non-Small-Cell Lung Cancer with EGFR Exon 20 Insertion or HER2-Activating Mutations [rainoncology.com]

- 7. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate Tarloxotinib at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]

- 9. researchgate.net [researchgate.net]

- 10. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [theoncologynurse.com]

- 14. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [jhoponline.com]

- 15. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

Tarloxotinib Bromide for Non-Small Cell Lung Cancer with EGFR Exon 20 Insertions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations presents a significant therapeutic challenge, as these tumors are largely resistant to conventional EGFR tyrosine kinase inhibitors (TKIs). Tarloxotinib bromide emerges as a novel therapeutic strategy, employing a hypoxia-activated prodrug approach to deliver a potent pan-ErbB inhibitor, tarloxotinib-E, directly to the tumor microenvironment. This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical trial data in the context of NSCLC with EGFR exon 20 insertions. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Introduction: The Challenge of EGFR Exon 20 Insertions in NSCLC

EGFR activating mutations are well-established oncogenic drivers in NSCLC, with exon 19 deletions and the L858R point mutation being the most common. These mutations confer sensitivity to several generations of EGFR TKIs. However, in-frame insertions in exon 20 of EGFR, which account for approximately 10% of all EGFR mutations in NSCLC, result in a distinct conformational change in the ATP-binding pocket of the kinase domain.[1][2] This alteration sterically hinders the binding of approved EGFR inhibitors, leading to de novo resistance.[3] Consequently, patients with EGFR exon 20 insertion-positive NSCLC have limited targeted treatment options and a poor prognosis.

Mechanism of Action: Hypoxia-Activated Targeting

This compound is a hypoxia-activated prodrug designed to overcome the limitations of systemic EGFR inhibition.[1][2] The core of its mechanism lies in the selective release of its active metabolite, tarloxotinib-E, within the hypoxic tumor microenvironment.[1][2]

Under low-oxygen conditions, which are characteristic of solid tumors, this compound is reduced by one-electron oxidoreductases. This reduction leads to the formation of a nitro radical anion. In the absence of molecular oxygen, this intermediate undergoes subsequent fragmentation, releasing the potent, irreversible pan-ErbB tyrosine kinase inhibitor, tarloxotinib-E.[1] This targeted activation minimizes systemic exposure to the active drug, thereby aiming to reduce the on-target toxicities, such as rash and diarrhea, that are commonly associated with non-selective EGFR inhibitors.[4]

References

- 1. Clinical Trial: NCT03805841 - My Cancer Genome [mycancergenome.org]

- 2. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1stoncology.com [1stoncology.com]

Tarloxotinib Bromide for NRG1 Fusion-Positive Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuregulin 1 (NRG1) gene fusions are increasingly recognized as actionable oncogenic drivers across a range of solid tumors. These fusions lead to ligand-dependent, persistent activation of the HER3 (ErbB3) signaling pathway, typically through heterodimerization with HER2 (ErbB2), driving tumor cell proliferation and survival. Tarloxotinib bromide is an innovative, hypoxia-activated prodrug designed to selectively deliver a potent pan-HER tyrosine kinase inhibitor, tarloxotinib-E, to the tumor microenvironment. This targeted delivery mechanism aims to maximize efficacy against HER-family-driven cancers, including those with NRG1 fusions, while minimizing systemic toxicities associated with non-selective HER inhibition. This document provides a comprehensive technical overview of tarloxotinib, its mechanism of action, preclinical evidence in NRG1 fusion models, and relevant experimental protocols.

Introduction: The NRG1 Fusion Oncogene and Tarloxotinib

NRG1 Fusions in Oncology

NRG1 fusions are rare genomic alterations, occurring in approximately 0.2% of all solid tumors[1][2][3]. They are, however, enriched in certain subtypes, such as invasive mucinous adenocarcinoma (IMA) of the lung[2][4][5]. These fusions typically join the 5' end of a partner gene to the 3' end of the NRG1 gene, preserving the Epidermal Growth Factor (EGF)-like domain of the NRG1 protein[6]. This results in a chimeric protein where the fusion partner drives aberrant expression or localization of the NRG1 ligand domain, leading to autocrine or paracrine activation of the HER2/HER3 signaling cascade[2][7][8]. This constitutive signaling promotes cancer cell growth and survival, making the HER pathway an attractive therapeutic target[7].

Tarloxotinib: A Hypoxia-Activated Prodrug

Tarloxotinib is a novel prodrug that remains largely inactive in healthy, well-oxygenated tissues[1][9]. The low-oxygen (hypoxic) conditions characteristic of the solid tumor microenvironment trigger the release of its active metabolite, tarloxotinib-E[9][10]. Tarloxotinib-E is a potent, irreversible, covalent pan-HER kinase inhibitor that targets EGFR, HER2, and HER4[10][11][12]. This tumor-selective activation is designed to create a wide therapeutic window, concentrating the potent anti-cancer agent within the tumor while sparing healthy tissues from dose-limiting toxicities like rash and diarrhea that are common with systemically active pan-HER inhibitors[1][9][10].

Mechanism of Action

Hypoxic Activation

Tarloxotinib's design leverages the unique physiology of solid tumors. In areas of normal oxygen tension, the prodrug is stable and inactive. However, in the hypoxic tumor core, enzymatic reduction cleaves the prodrug, releasing the active warhead, tarloxotinib-E. This process is mediated by reductases such as STEAP4, which may serve as a potential biomarker for sensitivity[12][13].

Caption: Hypoxia-dependent activation of Tarloxotinib in the tumor microenvironment.

NRG1 Fusion Signaling Pathway and Inhibition

NRG1 fusions result in the overexpression of the NRG1 ligand, which binds to the HER3 receptor[2][8]. While HER3 has minimal intrinsic kinase activity, its binding by NRG1 induces the formation of a potent signaling heterodimer with HER2[2][7][11]. The HER2 kinase domain then transphosphorylates HER3, creating docking sites for adaptor proteins that activate downstream pro-survival pathways, primarily the PI3K-AKT and MAPK-ERK pathways[2][8][14]. Tarloxotinib-E, as a pan-HER inhibitor, covalently binds to and irreversibly inhibits the kinase activity of HER2, thereby blocking the transphosphorylation of HER3 and shutting down the entire signaling cascade.

Caption: Tarloxotinib-E inhibits the NRG1 fusion-HER2/HER3 signaling pathway.

Preclinical Efficacy in NRG1 Fusion Models

Preclinical studies have demonstrated the potent activity of tarloxotinib against cancer models driven by NRG1 fusions.

In Vitro Studies

In cell line models, the active metabolite, tarloxotinib-E, has shown significant potency. It effectively inhibits the phosphorylation of HER2 and HER3, as well as downstream effectors AKT and ERK, at concentrations between 10-100 nM[11][14].

Table 1: In Vitro Activity of Tarloxotinib-E

| Cell Line | Genetic Alteration | Key Finding | Potency Comparison | Reference |

|---|---|---|---|---|

| MDA-MB-175vII | DOC4-NRG1 Fusion | Effective inhibition of pHER2, pHER3, pAKT, and pERK. | ~10-fold more potent than afatinib. | [11][14] |

| Multiple | NRG1 Alterations | Tarloxotinib (prodrug) was >45-fold less potent than Tarloxotinib-E under normoxic conditions. | N/A |[1][14] |

In Vivo Studies

The anti-tumor activity of tarloxotinib has been confirmed in patient-derived xenograft (PDX) models. These studies highlight the drug's ability to cause profound and durable tumor regression.

Table 2: In Vivo Efficacy of Tarloxotinib

| Model | Genetic Alteration | Treatment | Outcome vs. Control | Reference |

|---|---|---|---|---|

| Ovarian Cancer PDX (OV-10-0050) | CLU-NRG1 Fusion | Tarloxotinib 48 mg/kg | 100% tumor size reduction | [2][13] |

| Ovarian Cancer PDX (OV-10-0050) | CLU-NRG1 Fusion | Vehicle (Control) | 150% tumor size increase |[2][13] |

Pharmacokinetic analyses from in vivo models confirmed the intended mechanism of action, showing markedly higher concentrations of the active tarloxotinib-E in tumor tissue compared to plasma or skin[10][11].

Clinical Development

Tarloxotinib was evaluated in the RAIN-701 clinical trial (NCT03805841), a Phase 2 study for patients with advanced solid tumors harboring specific HER-family alterations[7][15].

Table 3: RAIN-701 Clinical Trial (NCT03805841) Details

| Parameter | Description |

|---|---|

| Title | A Study of Tarloxotinib in Patients With NSCLC (EGFR Exon 20 Insertion, HER2-activating Mutations) & Other Solid Tumors With NRG1/ERBB Gene Fusions |

| Phase | 2 |

| Design | Open-label, single-arm study |

| Cohorts | Cohort A: NSCLC with EGFR exon 20 insertionCohort B: NSCLC with HER2 activating mutationCohort C: Advanced solid tumors with NRG1, EGFR, HER2, or HER4 fusions |

| Primary Outcome | Objective Response Rate (ORR) per RECIST v1.1 |

| Status | Terminated (Reason not specified in available sources) |

While the trial included a cohort for NRG1 fusion-positive cancers, specific outcomes for this group have not been published, and the study was ultimately terminated[12].

Key Experimental Protocols

Detection of NRG1 Fusions

Identifying patients with NRG1 fusions is critical for targeted therapy. Due to the large size of the NRG1 gene and the diversity of fusion partners, RNA-based sequencing is the most reliable detection method[6][12].

-

Methodology: RNA-Based Next-Generation Sequencing (NGS)

-

Sample Collection: Obtain formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh-frozen tissue.

-

RNA Extraction: Isolate total RNA from the tumor specimen. Quality control is performed to ensure RNA integrity.

-

Library Preparation: Prepare a sequencing library from the extracted RNA. For targeted approaches, anchored multiplex PCR or hybrid capture-based methods are used to enrich for sequences containing NRG1 and potential fusion partners.

-

Sequencing: Sequence the prepared library on an NGS platform.

-

Bioinformatic Analysis: Align sequencing reads to the human reference genome. Utilize specialized fusion-calling algorithms to identify reads that span the breakpoint of a potential NRG1 gene fusion. The fusion must be "in-frame" to produce a functional protein.

-

Caption: A representative workflow for the detection of NRG1 fusions via RNA-based NGS.

In Vitro Drug Sensitivity (Cell Viability) Assays

These assays are fundamental for determining a drug's potency (e.g., IC50) against cancer cell lines.

-

Methodology: Resazurin Reduction Assay

-

Cell Plating: Seed cancer cells (e.g., MDA-MB-175vII) into 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of tarloxotinib-E (and the tarloxotinib prodrug as a control). Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Assay: Add a resazurin-based solution to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin[16][17].

-

Measurement: After a 1-4 hour incubation, measure fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

-

Western Blot for Phospho-Protein Analysis

This technique is used to verify that a drug inhibits its intended target within a signaling pathway.

-

Methodology: Immunoblotting

-

Cell Treatment: Culture NRG1 fusion-positive cells and treat them with various concentrations of tarloxotinib-E for a short period (e.g., 2 hours)[11].

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-HER2, anti-p-HER3, anti-p-AKT) and total protein controls.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the phospho-protein signal with increasing drug concentration indicates target inhibition.

-

Potential Resistance Mechanisms

While specific resistance mechanisms to tarloxotinib in the context of NRG1 fusions are not well-documented, data from its use in HER2-mutant cancers provide valuable insights. Acquired resistance can emerge through:

-

Secondary HER2 Mutations: A secondary C805S mutation in HER2 has been identified in vitro that confers resistance to tarloxotinib-E[9][18][19].

-

Bypass Signaling: Upregulation and overexpression of HER3 can create a bypass signal, reactivating the downstream PI3K/AKT pathway even in the presence of the drug[9][18][19][20]. This suggests that combination therapies, potentially with anti-HER3 antibodies, could be a strategy to overcome resistance[18][20].

Conclusion

This compound represents a rationally designed therapeutic strategy for NRG1 fusion-positive cancers. Its novel hypoxia-activated prodrug approach offers the potential for potent, tumor-selective inhibition of the driving HER2/HER3 signaling axis, with a theoretically improved safety profile over conventional kinase inhibitors. Preclinical data strongly support its activity in relevant NRG1 fusion models, demonstrating profound inhibition of key signaling pathways and significant in vivo tumor regression. While clinical development has not progressed as anticipated, the foundational science underscores the validity of targeting NRG1 fusions and highlights the innovative potential of tumor microenvironment-activated therapies in precision oncology. Further research is warranted to fully elucidate its clinical potential and explore strategies to overcome potential resistance.

References

- 1. news.cuanschutz.edu [news.cuanschutz.edu]

- 2. Press Release: Rain Therapeutics Presents Preclinical Activity of Tarloxotinib in NRG1 Fusion Cancers at the Annual American Association for Cancer Research (AACR) Meeting [rainoncology.com]

- 3. carislifesciences.com [carislifesciences.com]

- 4. onclive.com [onclive.com]

- 5. NRG1 fusion-driven tumors: biology, detection and the therapeutic role of afatinib and other ErbB-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. targetedonc.com [targetedonc.com]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NRG1 Gene Fusions—What Promise Remains Behind These Rare Genetic Alterations? A Comprehensive Review of Biology, Diagnostic Approaches, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate Tarloxotinib at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]

- 14. researchgate.net [researchgate.net]

- 15. Neuregulin 1 Gene (NRG1). A Potentially New Targetable Alteration for the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Tarloxotinib Bromide in Squamous Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarloxotinib bromide (formerly TH-4000) is a novel, hypoxia-activated prodrug designed to selectively deliver a potent, irreversible pan-ErbB tyrosine kinase inhibitor, tarloxotinib-effector (Tarloxotinib-E), to the tumor microenvironment.[1][2][3][4] This targeted delivery strategy aims to enhance the therapeutic index by concentrating the active drug in hypoxic tumor regions, thereby minimizing systemic toxicities associated with the inhibition of wild-type epidermal growth factor receptor (EGFR) in normal tissues.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound in squamous cell carcinoma (SCC), focusing on head and neck squamous cell carcinoma (HNSCC) and squamous cell carcinoma of the skin (SCCS).

Mechanism of Action: Hypoxia-Activated Targeting of the EGFR Pathway

This compound is engineered to remain largely inactive in well-oxygenated, healthy tissues. Upon reaching the hypoxic microenvironment characteristic of many solid tumors, including SCC, the prodrug is enzymatically reduced, releasing the active moiety, Tarloxotinib-E.[1][2] Tarloxotinib-E is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2).[5][6] In squamous cell carcinoma, where EGFR is frequently overexpressed, this targeted inhibition of EGFR signaling disrupts downstream pathways crucial for tumor cell proliferation, survival, and growth.[1][5]

Below is a diagram illustrating the mechanism of action of this compound.

Quantitative Data from Preclinical Studies

The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models of squamous cell carcinoma. A summary of the key quantitative findings is presented below.

In Vitro Activity

Tarloxotinib demonstrated significantly greater potency under hypoxic conditions compared to normoxic conditions in squamous cell carcinoma cell lines.[1]

| Cell Line | Cancer Type | Condition | Fold Increase in Activity (Hypoxia vs. Normoxia) |

| FaDu | Head and Neck Squamous Cell Carcinoma | Hypoxia | 13-fold |

| A431 | Squamous Cell Carcinoma of the Skin | Hypoxia | 16-fold |

Note: Specific IC50 values for Tarloxotinib and Tarloxotinib-E in FaDu and A431 cells under normoxic and hypoxic conditions were not available in the reviewed literature.

In Vivo Efficacy in Xenograft Models

Tarloxotinib monotherapy was assessed in xenograft models of HNSCC (FaDu) and SCCS (A431). The studies demonstrated a significant anti-tumor response.[1]

| Xenograft Model | Cancer Type | Treatment | Dose | Response Rate |

| FaDu | Head and Neck Squamous Cell Carcinoma | This compound | 48 mg/kg (weekly) | 100% (8/8 tumors) |

| A431 | Squamous Cell Carcinoma of the Skin | This compound | 30 mg/kg (weekly) | 100% (6/6 tumors) |

Note: Detailed tumor growth inhibition curves and specific tumor volume measurements over time were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical studies are outlined below.

Cell Lines and Culture

-

FaDu Cells: Human pharyngeal squamous cell carcinoma cell line.

-

A431 Cells: Human epidermoid carcinoma cell line.

-

Culture Conditions: Cells were maintained in appropriate media (e.g., Eagle's Minimum Essential Medium for FaDu) supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[7]

In Vitro Hypoxia Studies

-

Hypoxic Conditions: Cells were cultured under hypoxic conditions (e.g., 1% O2 or anoxia) for a specified duration before and during drug treatment.[1]

-

Cell Viability Assays: Anti-proliferative activity was assessed using standard methods such as the sulforhodamine B (SRB) assay. IC50 values were calculated to determine drug potency.

Western Blotting for Pharmacodynamic Analysis

-

Objective: To assess the inhibition of EGFR signaling pathways.

-

Procedure:

-

Tumor lysates were prepared from xenograft tissues.

-

Protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against p-EGFR (Tyr1092), p-AKT (Ser473), and p-MAPK (Thr202/Tyr204).[1]

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Animal Model: Athymic nude mice (e.g., BALB/c) were used.[7][8]

-

Tumor Implantation:

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered, typically via intraperitoneal injection, at the specified doses and schedule.[1]

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Efficacy Endpoint: The primary endpoint was response rate, defined as tumor growth inhibition or regression.

Immunohistochemistry for Hypoxia Detection

-

Objective: To confirm the presence and extent of hypoxia in tumor tissues.

-

Hypoxia Marker: Pimonidazole hydrochloride was used as a hypoxia marker.[1]

-

Procedure:

-

Mice bearing xenograft tumors were administered pimonidazole.

-

Tumors were excised, fixed in formalin, and embedded in paraffin.

-

Tumor sections were deparaffinized and rehydrated.

-

Antigen retrieval was performed, and sections were incubated with an anti-pimonidazole antibody.

-

A secondary antibody and detection system were used to visualize the pimonidazole adducts, indicating hypoxic regions.

-

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Signaling Pathways Affected by Tarloxotinib-E

Tarloxotinib-E, the active metabolite of this compound, potently inhibits EGFR, leading to the downregulation of key downstream signaling pathways that drive cancer cell proliferation and survival. The primary pathways affected are the PI3K/AKT and MAPK pathways.[1]

The diagram below illustrates the targeted signaling cascade.

Conclusion

Preclinical studies demonstrate that this compound is a promising hypoxia-activated prodrug with significant anti-tumor activity in squamous cell carcinoma models. Its selective activation in the hypoxic tumor microenvironment leads to potent inhibition of the EGFR signaling pathway, resulting in high response rates in vivo. These findings provided a strong rationale for the clinical development of this compound in patients with recurrent or metastatic squamous cell carcinoma of the head and neck or skin.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Preclinical Studies Find That Tarloxotinib May Overcome Resistance to EGFR Tyrosine Kinase Inhibitors [sg.finance.yahoo.com]

- 5. FaDu Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. A431 Xenograft Model | Xenograft Services [xenograft.net]

- 7. Tumor xenograft model [bio-protocol.org]

- 8. A431 Xenograft Model - Altogen Labs [altogenlabs.com]

The Impact of Tarloxotinib Bromide on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tarloxotinib Bromide is a novel, hypoxia-activated prodrug designed to selectively deliver a potent pan-HER kinase inhibitor to the tumor microenvironment (TME). This targeted approach aims to enhance anti-tumor efficacy while minimizing systemic toxicities associated with conventional HER-family inhibitors. Preclinical and clinical data demonstrate that tarloxotinib not only directly inhibits tumor cell proliferation through the EGFR/HER2 signaling axis but also profoundly remodels the TME. Key effects include a significant reduction in tumor hypoxia and the induction of a robust anti-tumor immune response, characterized by increased infiltration of activated CD8+ T cells. This immunomodulatory activity, which appears to be Toll-like receptor 9 (TLR9) dependent, positions tarloxotinib as a promising agent for combination therapies, particularly with immune checkpoint inhibitors. This guide provides an in-depth overview of the mechanism of action of tarloxotinib, its multifaceted effects on the TME, and detailed experimental protocols for evaluating its activity.

Core Mechanism of Action